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Compound of Interest

Compound Name: TDI-10229

Cat. No.: B8210248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TDI-10229, a potent and orally

bioavailable inhibitor of soluble adenylyl cyclase (sAC), and its pioneering role in the research

and development of on-demand, non-hormonal male contraception. This document details the

mechanism of action, quantitative efficacy, pharmacokinetic profile, and key experimental

protocols related to TDI-10229, offering a comprehensive resource for professionals in the field.

Introduction: The Dawn of On-Demand Male
Contraception
The quest for reversible, non-hormonal male contraceptives has identified soluble adenylyl

cyclase (sAC), encoded by the ADCY10 gene, as a critical target. sAC is essential for sperm

motility and maturation, and its inhibition presents a promising strategy for contraception.[1][2]

TDI-10229 emerged from structure-assisted drug design as a potent small molecule inhibitor of

sAC, demonstrating the potential to temporarily render sperm immotile, thereby preventing

fertilization.[2] This guide explores the foundational research that has established TDI-10229 as

a key tool compound in advancing the concept of an "on-demand" male contraceptive pill.

Mechanism of Action: Targeting Sperm Motility at its
Source
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TDI-10229 functions by directly inhibiting the enzymatic activity of soluble adenylyl cyclase.

sAC is a unique intracellular enzyme that acts as a sensor for bicarbonate (HCO₃⁻) and

calcium (Ca²⁺) ions.[1] Upon ejaculation, sperm are exposed to higher concentrations of

bicarbonate in the female reproductive tract, which activates sAC to produce the second

messenger cyclic adenosine monophosphate (cAMP).[1] This increase in cAMP is a critical

step in the initiation of sperm capacitation, a series of physiological changes that enable a

sperm to fertilize an egg, including the hyperactivation of motility.

By binding to sAC, TDI-10229 blocks the production of cAMP, thereby preventing the

downstream signaling cascade that leads to sperm motility and capacitation.[2] This inhibition is

reversible, offering the potential for a contraceptive effect that is rapid in onset and offset.

Quantitative Data Summary
The following tables summarize the key quantitative data for TDI-10229, providing a clear

comparison of its efficacy, binding kinetics, and pharmacokinetic properties.

Table 1: In Vitro Efficacy and Binding Characteristics of TDI-10229

Parameter Value Species Assay Conditions

Biochemical IC₅₀ 160 nM Human

Purified recombinant

sAC protein with 1

mM ATP, 2 mM Ca²⁺,

4 mM Mg²⁺, and 40

mM HCO₃⁻.[1]

Binding Affinity (Kᴅ) 176 nM Human

Surface Plasmon

Resonance (SPR)

with immobilized sAC

protein.[1]

Association Rate (kₐ) 2.3 x 10⁵ M⁻¹s⁻¹ Human
Surface Plasmon

Resonance (SPR).[1]

Dissociation Rate (kᴅ) 55.8 x 10⁻³ s⁻¹ Human
Surface Plasmon

Resonance (SPR).[1]
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Table 2: Cellular Activity of TDI-10229

Parameter Value Cell Line Assay Conditions

Cellular IC₅₀ 102 nM
sAC-overexpressing

rat 4-4 cells

500 µM IBMX for 5

minutes.[1]

Table 3: Pharmacokinetic Properties of TDI-10229 in Mice

Parameter Value Route of Administration

Oral Bioavailability 59% Oral (p.o.)

Cₘₐₓ (5 mg/kg p.o.) 15.5 µM Oral (p.o.)

AUC (5 mg/kg p.o.) 94 µg·h/mL Oral (p.o.)

Mean Residence Time 3.95 hours Oral (p.o.)

Selectivity and Safety Profile
TDI-10229 has demonstrated high selectivity for sAC over the nine transmembrane adenylyl

cyclases (tmACs). This is a critical feature, as tmACs are involved in a wide range of

physiological processes, and off-target inhibition could lead to undesirable side effects. In

addition to its selectivity, TDI-10229 was found to be non-cytotoxic at concentrations up to 20

µM (over 200-fold its cellular IC₅₀) and showed no significant activity against a panel of 310

kinases and 46 other common drug targets.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of TDI-
10229.

In Vitro sAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TDI-10229 against

purified sAC protein.
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Methodology:

Purified recombinant human sAC protein is used.

The assay is conducted in the presence of 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, and 40 mM

HCO₃⁻ to ensure physiological activation of the enzyme.[1]

TDI-10229 is serially diluted to a range of concentrations and pre-incubated with the sAC

enzyme.

The enzymatic reaction is initiated by the addition of ATP.

The amount of cAMP produced is measured, typically using a competitive immunoassay or

radioactive labeling.

The concentration-response curve is plotted, and the IC₅₀ value is calculated using non-

linear regression.

Cellular cAMP Accumulation Assay
Objective: To determine the IC₅₀ of TDI-10229 in a cellular context.

Methodology:

sAC-overexpressing rat 4-4 cells are cultured in appropriate media.

Cells are pre-treated with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 500

µM IBMX, for 5 minutes to prevent the degradation of cAMP.[1]

Cells are then treated with varying concentrations of TDI-10229.

Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified

using a suitable cAMP assay kit.

The results are normalized to a DMSO-treated control, and the IC₅₀ is determined from the

resulting concentration-response curve.[1]

Surface Plasmon Resonance (SPR)
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Objective: To measure the binding kinetics (association and dissociation rates) and affinity of

TDI-10229 to sAC.

Methodology:

Purified human sAC protein is immobilized on a sensor chip.

A series of concentrations of TDI-10229 are flowed over the sensor chip, allowing for the

measurement of the association phase.

A buffer without TDI-10229 is then flowed over the chip to measure the dissociation phase.

The binding response is measured in real-time as a change in the refractive index at the

sensor surface.

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate

(kₐ), dissociation rate (kᴅ), and the equilibrium dissociation constant (Kᴅ).[1]

In Vivo Contraception Study in Mice (Generalized
Protocol)
Objective: To assess the contraceptive efficacy of orally administered TDI-10229 in a mouse

model.

Methodology: Note: While in vivo studies with TDI-10229 have been conducted, much of the

detailed published methodology focuses on its more potent successor, TDI-11861. The

following is a generalized protocol based on the available information for sAC inhibitors.

Animals: Adult, sexually mature male and female mice are used.

Drug Administration: Male mice are administered a single oral dose of TDI-10229 (e.g., 50

mg/kg) or a vehicle control.[2]

Mating: At a specified time point after administration (e.g., 2 hours), each male mouse is

paired with a receptive female for a defined mating period.

Endpoint Assessment:
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Sperm Motility: A cohort of treated male mice can be euthanized at various time points

post-administration to assess sperm motility from the cauda epididymis.

Contraceptive Efficacy: Mated females are monitored for pregnancy. The number of

pregnancies and litter sizes in the TDI-10229-treated group are compared to the vehicle-

treated control group.

Reversibility: The return of fertility in male mice is assessed in subsequent mating trials after

the drug has cleared.

Mandatory Visualizations
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Caption: The signaling cascade of sAC in sperm capacitation and the inhibitory action of TDI-
10229.

Experimental Workflow for In Vivo Contraceptive
Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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